N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

Anticancer Benzothiazole SAR CYP1A1 Induction

This specific 4-fluoro regioisomer of the benzothiazole-furan carboxamide scaffold is essential for reproducible pharmacology. Unlike the 5- and 7-fluoro isomers, only the 4-fluoro substitution pattern elicits the biphasic dose-response curve and CYP1A1-mediated metabolic activation linked to antitumor selectivity in sensitive cancer cell lines. Substituting the furan ring for thiophene drastically alters target affinity, as demonstrated in antiviral programs. Procuring this exact compound ensures continuity in SAR campaigns, enables direct head-to-head comparison in anti-norovirus screening, and provides a validated synthetic handle for late-stage furan functionalization. Standard purity is 98%.

Molecular Formula C12H7FN2O2S
Molecular Weight 262.26
CAS No. 851080-08-5
Cat. No. B2693141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide
CAS851080-08-5
Molecular FormulaC12H7FN2O2S
Molecular Weight262.26
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F
InChIInChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16)
InChIKeyHSMFKPNDVKFUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 851080-08-5): A Regiospecifically Fluorinated Heterocyclic Building Block for Targeted SAR Exploration


N-(4-Fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 851080-08-5) is a synthetic heterocyclic amide featuring a 4-fluorobenzothiazole core coupled to a furan-2-carbonyl moiety . This compound belongs to a broader class of fluorinated benzothiazole derivatives known for their versatile biological activity, where even minor changes in the position of the fluorine atom can dramatically alter potency and metabolic stability [1]. Unlike its more widely studied 5- and 6-fluoro regioisomers, this specific 4-fluoro substitution pattern remains relatively underexplored in academic literature, making it a valuable tool compound for establishing novel structure-activity relationships (SAR) in medicinal chemistry, agrochemical, or materials science research programs [1]. Standard commercial purity is specified at 98% .

Procurement Precision: Why Substituting N-(4-Fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide with a Generic Benzothiazole Analog Can Invalidate Your SAR Data


Simple in-class substitution of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide with other fluorinated benzothiazole regioisomers (e.g., 5-, 6-, or 7-fluoro) or different heterocyclic carboxamides is a high-risk procurement decision that can produce misleading structure-activity relationships (SAR) and non-reproducible biological results. Published data explicitly demonstrate that the position of the fluorine atom on the benzothiazole ring governs not only in vitro potency but also fundamental cellular pharmacokinetic properties, such as the induction of cytochrome P450 CYP1A1 and the generation of exportable metabolites, which in turn dictate antitumor selectivity [1]. For instance, 4- and 6-fluorobenzothiazoles display a biphasic dose-response relationship in sensitive cancer cell lines that is entirely absent in their 5- and 7-fluoro counterparts, underscoring that these isomers are not functionally interchangeable [1]. Additionally, replacing the furan ring with a thiophene or other heterocycle can lead to drastic losses in target affinity, as observed in antiviral and anticancer chemotypes [2]. Therefore, precise procurement of the exact 4-fluoro regioisomer and the furan-2-carboxamide moiety is essential to maintain the chemical and biological integrity of a research program.

Quantitative Differentiation Guide for N-(4-Fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 851080-08-5) Against Key Analogs


1. Regioisomeric Fluorine Position Drives Potency and Selectivity: Evidence from Antitumor Benzothiazole SAR

The 4-fluorobenzothiazole scaffold confers a distinct biological phenotype compared to other fluorinated regioisomers. In a systematic SAR study of fluorinated 2-(4-aminophenyl)benzothiazoles, the 4-fluoro derivative (10b) exhibited a biphasic dose-response relationship against sensitive breast cancer cell lines (MCF-7 and MDA 468), a hallmark of the class's selective antitumor activity [1]. This biphasic profile was shared by the 6-fluoro isomer (10d) but was completely absent in the 5-fluoro (10h) and 7-fluoro (10i) isomers, establishing a functional divergence dictated solely by fluorine position [1]. The most potent broad-spectrum agent was the 5-fluorobenzothiazole (10h), which uniquely produced no exportable metabolites in MCF-7 cells, unlike the 6-fluoro isomer [1]. The inclusion of a 4-fluorine atom in N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide thus positions it as a critical intermediate for building novel chemical libraries that may recapitulate or deviate from this established SAR.

Anticancer Benzothiazole SAR CYP1A1 Induction

2. Heterocycle Partner Specificity: Furan vs. Thiophene in Fluorobenzothiazole Carboxamides Alters Antiviral Potency

The identity of the heterocycle coupled to the fluorobenzothiazole core is not interchangeable. In a chemical library screened for anti-norovirus activity, the lead compound 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide (1) displayed an EC50 of 37 µM [1]. Systematic optimization of the thiophene ring led to a 70-fold improvement in potency for the 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole hybrid (4b, EC50 = 0.53 µM) [1]. A direct comparison between the furan-2-carboxamide and thiophene-2-carboxamide derivatives in this chemotype has not been reported, which creates an opportunity for differentiation: procuring N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide enables investigation of whether the oxygen heteroatom in the furan ring, versus the sulfur in thiophene, enhances hydrogen bonding or alters electron distribution at the carboxamide linkage, potentially yielding novel SAR space.

Antiviral Norovirus Inhibitor Heterocycle SAR

3. Purity Specification as a Quantitative Procurement Criterion

Vendor technical specifications provide a quantitative baseline for procurement decisions. Bidepharm supplies N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 851080-08-5) at a standard purity of 98%, with batch-specific quality control reports including NMR, HPLC, and GC . This level of purity is a critical parameter for chemical biology and medicinal chemistry applications, as even 2% of residual starting materials or byproducts from the synthesis (e.g., unreacted 4-fluorobenzo[d]thiazol-2-amine or furan-2-carbonyl chloride) can introduce confounding biological activity or interfere with downstream coupling reactions. Specifying 98% purity distinguishes this supply source from generic vendors offering lower or unverified purity grades, and provides documented analytical traceability essential for publication and patent filing.

Quality Control Building Block Purity Reproducibility

4. Synthetic Utility as a Key Intermediate for Diversifying 4-Fluorobenzothiazole Libraries

The compound's structure as an amide formed from 4-fluorobenzo[d]thiazol-2-amine and furan-2-carboxylic acid establishes it as a versatile late-stage intermediate. The amide bond can be hydrolyzed to liberate the 4-fluorobenzo[d]thiazol-2-amine building block for parallel library synthesis, or the furan ring can be further functionalized via electrophilic substitution (e.g., nitration, halogenation) or Diels-Alder reactions . By contrast, direct procurement of 4-fluorobenzo[d]thiazol-2-amine alone limits the chemist to a linear synthesis starting from the free amine, preventing rapid evaluation of the furan-2-carboxamide as a protected or prodrug form. The commercial availability of the pre-formed carboxamide sidesteps the challenges of amide bond formation, which can be low-yielding with sterically hindered 2-aminobenzothiazoles, thereby reducing synthetic effort and cost [1].

Synthetic Chemistry Amide Coupling Medicinal Chemistry

5. Aqueous Solubility and Physicochemical Differentiation from Multi-Fluorinated Analogs

The mon-fluoro substitution pattern of N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide is chemically distinct from di-fluorinated or tetra-fluorinated benzothiazole carboxamides. Increased fluorination generally improves metabolic stability but can severely reduce aqueous solubility, a phenomenon well-documented for polyfluorinated heterocycles that leads to poor bioavailability and formulation challenges in drug development. As a mono-fluorinated entity, this compound is predicted to occupy a 'Goldilocks zone' of moderate lipophilicity, potentially offering superior aqueous solubility and oral absorption parameters compared to highly fluorinated counterparts. This is supported by the patent literature, where fungicidal fluorobenzothiazole combinations are formulated at specific weight ratios (e.g., 1:1 to 1:150) with other active compounds to manage phytotoxicity and bioavailability, suggesting that precise fluorination level is a critical parameter for both efficacy and safety [1]. The lack of exhaustive in vivo pharmacokinetic data for this specific compound represents a gap that targeted in vitro ADME profiling can address, establishing a competitive advantage for its use in lead optimization programs.

Physicochemical Properties Drug-likeness Lead Optimization

High-Impact Application Scenarios for N-(4-Fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 851080-08-5) Based on Quantitative Differentiation Evidence


1. Probing Fluorine Position-Dependent CYP1A1 Induction and Antitumor Selectivity in Breast Cancer Models

This compound is ideally suited as a chemical biology probe to dissect the role of fluorine position on CYP1A1 induction and antitumor cell-line selectivity. The established finding that 4- and 6-fluorobenzothiazoles, but not 5- or 7-fluoro isomers, exhibit a biphasic dose-response curve in MCF-7 and MDA 468 breast cancer cells at sub-nanomolar concentrations provides a clear experimental framework [1]. A researcher can use N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide as a core scaffold to synthesize a focused library with systematic variations at the 2-amino position, and subsequently assess whether the 4-fluoro phenotype (biphasic response) is maintained across different amide substituents. This directly addresses the hypothesis that the 4-fluoro substitution pattern is essential for inducing the distinct metabolic and antitumor phenotype seen in this compound class [1].

2. Expanding Novel Antiviral Pharmacophores Against Norovirus: Furan vs. Thiophene SAR

A validated anti-norovirus screening cascade using the MNV cytopathic effect reduction assay in RAW264.7 cells has identified fluorobenzothiazole carboxamides as a tractable hit series with EC50 values as low as 0.53 µM for optimized thiophene analogs [2]. The furan-2-carboxamide variant (this compound) has not been evaluated in this assay, representing a straightforward, high-impact medicinal chemistry campaign. Procurement of this compound enables a direct, quantitative head-to-head comparison of furan versus thiophene in this specific chemotype, which could reveal a new vector for improving antiviral potency or selectivity, given the different electronic and hydrogen-bonding capacities of the two heterocycles [2].

3. Agrochemical Lead Discovery: Utilizing a Pre-Built Fluorobenzothiazole Amide for Fungicide Combination Screening

Patented fungicidal combinations of fluorobenzothiazole derivatives demonstrate that synergistic activity can be achieved when combined with triazole, aniline, or other antifungal agents [3]. N-(4-Fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide can be deployed in a screening cascade against phytopathogenic fungi (e.g., Plasmodiophoromycetes, Ascomycetes) to determine if the 4-fluoro substitution and furan carboxamide moiety provide a superior spectrum of activity or reduced phytotoxicity compared to existing 6-fluorobenzothiazole lead structures [3]. This scenario is particularly attractive for agrochemical discovery groups seeking to bypass the initial synthetic step of amide bond formation, accelerating the identification of new fungicidal leads.

4. Synthetic Methodology Development: Leveraging the Furan Ring as a Chemical Handle for Late-Stage Diversification

The intact furan-2-carboxamide moiety provides a unique synthetic handle for late-stage functionalization that is absent in simpler fluorobenzothiazole amines . A synthetic chemistry group can use this compound to develop and validate new methods for regioselective furan functionalization (e.g., C-H activation, Diels-Alder cycloaddition) while simultaneously studying the stability and electronic influence of the 4-fluorobenzothiazole ring. This dual utility as both a synthetic substrate and a product for biological screening addresses the common bottleneck in medicinal chemistry of needing to synthesize diverse libraries from a single advanced intermediate .

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.